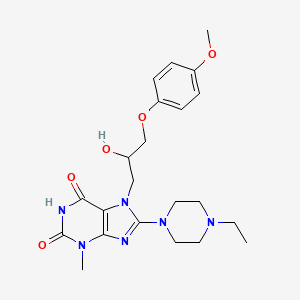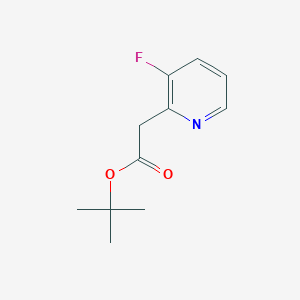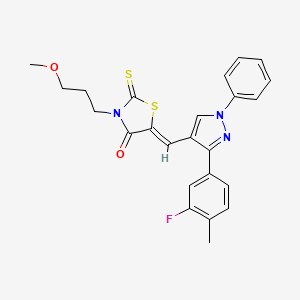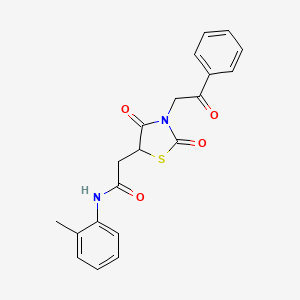
8-(4-ethylpiperazin-1-yl)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several key steps, including the formation of the purine-2,6-dione backbone, the introduction of the ethylpiperazinyl and methoxyphenoxypropyl side chains, and the final coupling reactions. Research has shown that these compounds can be efficiently synthesized through a sequence of reactions involving nucleophilic substitution, amidation, and alkylation, providing a pathway for the introduction of various functional groups that influence the compound’s biological activity and receptor affinity (Chłoń-Rzepa et al., 2015).
Molecular Structure Analysis
The molecular structure of this compound features a purine-2,6-dione core, which is crucial for its interaction with biological targets. The presence of the ethylpiperazinyl and methoxyphenoxypropyl side chains contributes to the molecule's overall conformation and its ability to engage with receptor sites. Structural analyses, including X-ray crystallography and computational modeling, have provided insights into the compound's conformational preferences and binding modes, highlighting the importance of these structural elements in determining its pharmacological profile (Chłoń-Rzepa et al., 2014).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, reflective of its diverse functional groups. It shows reactivity typical of purine diones, including nucleophilic attacks at the carbonyl groups and substitutions at the nitrogen atoms. The ethylpiperazine and methoxyphenoxypropyl groups further introduce sites for potential modifications and interactions with biological molecules, affecting the compound's solubility, stability, and biological activity (Jurczyk et al., 2004).
Physical Properties Analysis
The physical properties of this compound, including its solubility, melting point, and stability, are influenced by its molecular structure. The presence of both hydrophilic (e.g., ethylpiperazinyl) and hydrophobic (e.g., methoxyphenoxypropyl) elements contributes to its amphiphilic nature, affecting its interaction with solvents and its phase behavior. These properties are crucial for its formulation and delivery in potential therapeutic applications (Shukla et al., 2020).
Chemical Properties Analysis
The chemical properties of "8-(4-ethylpiperazin-1-yl)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione" include its acidity/basicity, reactivity, and the nature of its interactions with biological targets. Its ability to form hydrogen bonds and engage in π-π interactions with receptor sites is critical for its biological activity. The specific arrangement of its functional groups enables selective interactions with serotonin and dopamine receptors, influencing its pharmacological effects (Zajdel et al., 2009).
Applications De Recherche Scientifique
Analgesic and Anti-inflammatory Properties
Research has indicated that derivatives similar to the specified compound exhibit significant analgesic and anti-inflammatory activities. A study by Zygmunt et al. (2015) synthesized a series of purine-2,6-dione derivatives showing substantial analgesic activity in in vivo models, suggesting their potential as new analgesic and anti-inflammatory agents Zygmunt et al., 2015.
Serotonin and Dopamine Receptor Targeting
Another study highlighted the synthesis of arylpiperazine derivatives of purine-2,6-dione targeting serotonin (5-HT1A, 5-HT2A, 5-HT7) and dopamine (D2) receptors. This research aimed at identifying potential antidepressants and antipsychotics, pointing towards the compound's relevance in neuropsychopharmacology Chłoń-Rzepa et al., 2015.
Potential Psychotropic Activity
Further studies on 8-aminoalkyl derivatives of purine-2,6-dione have explored their affinity and functional activity at serotonin receptors, uncovering compounds with antidepressant and anxiolytic properties. This underlines the compound's role in developing new treatments for mood disorders Chłoń-Rzepa et al., 2013.
Cardiovascular Activity
Additionally, derivatives have been synthesized and evaluated for cardiovascular activities, including electrocardiographic, antiarrhythmic, and hypotensive effects. This research suggests potential applications in treating cardiovascular disorders Chłoń-Rzepa et al., 2004.
Anticonvulsant Properties
Research also covers the synthesis and evaluation of N-[(4-arylpiperazin-1-yl)-methyl] derivatives for anticonvulsant activity, highlighting the therapeutic potential of such compounds in epilepsy management Obniska & Zagórska, 2003.
Propriétés
IUPAC Name |
8-(4-ethylpiperazin-1-yl)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O5/c1-4-26-9-11-27(12-10-26)21-23-19-18(20(30)24-22(31)25(19)2)28(21)13-15(29)14-33-17-7-5-16(32-3)6-8-17/h5-8,15,29H,4,9-14H2,1-3H3,(H,24,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEDUWTYMGLFON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(N2CC(COC4=CC=C(C=C4)OC)O)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-ethylpiperazin-1-yl)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]but-2-enamide](/img/structure/B2498611.png)
![N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide](/img/structure/B2498613.png)

![2,5-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2498617.png)
![3-(4-ethoxyphenyl)-8-fluoro-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2498618.png)
![ethyl 3-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2498619.png)

![(Z)-ethyl 1-isobutyl-2-((3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2498621.png)

![(2E)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2498626.png)

![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2498632.png)
![(4-Chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2498633.png)
